3-((3-Chlorophenyl)amino)inden-1-one
Description
3-((3-Chlorophenyl)amino)inden-1-one is a chlorinated indenone derivative featuring a 3-chlorophenylamino substituent at the C3 position of the indenone core. The indenone scaffold, characterized by a fused bicyclic structure, allows for versatile functionalization, making it a valuable intermediate in organic synthesis. The 3-chlorophenyl group introduces electron-withdrawing effects, which may influence reactivity, solubility, and biological interactions .
Characterization typically employs spectroscopic methods (NMR, HRMS) and X-ray crystallography for structural confirmation .
Properties
IUPAC Name |
3-(3-chloroanilino)inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-10-4-3-5-11(8-10)17-14-9-15(18)13-7-2-1-6-12(13)14/h1-9,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFUYHUQYOMYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC2=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((3-Chlorophenyl)amino)inden-1-one typically involves the following steps:
Synthetic Routes: : The compound can be synthesized through a multi-step reaction starting with indene-1,3-dione as the core structure. The indene-1,3-dione undergoes a reaction with 3-chloroaniline under specific conditions to form the desired product.
Reaction Conditions: : The reaction is usually carried out in the presence of a catalyst, such as palladium or nickel, and under an inert atmosphere to prevent oxidation. The temperature and solvent choice are crucial to ensure the formation of the desired product.
Industrial Production Methods: : On an industrial scale, the synthesis process is optimized to increase yield and reduce by-products. Continuous flow reactors and other advanced techniques are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
3-((3-Chlorophenyl)amino)inden-1-one undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: : Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: : Substitution reactions, such as halogenation and nitration, can be carried out to introduce different functional groups into the molecule.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine.
Major Products: : The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated or nitrated derivatives.
Scientific Research Applications
3-((3-Chlorophenyl)amino)inden-1-one has several scientific research applications, including:
Chemistry: : The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: : It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: : It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 3-((3-Chlorophenyl)amino)inden-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
a) 3-[(4-Chlorophenyl)amino]-2-(3,4-dimethoxyphenyl)-1H-inden-1-one
- Key Differences: The 4-chlorophenyl substituent (vs. Additional 3,4-dimethoxyphenyl groups enhance steric bulk and may improve solubility due to methoxy groups' polar nature.
- Synthesis: Prepared via condensation of hydrazinecarbothioamide with aromatic aldehydes, similar to methods used for 3-((3-chlorophenyl)amino) derivatives .
b) 3-(2-Morpholin-1-yl-2-oxoethyl)indan-1-one
- Key Differences: Replaces the 3-chlorophenylamino group with a morpholino-acetyl chain.
- Synthesis: Synthesized via refluxing indanone derivatives with PCl5 and morpholine, followed by recrystallization .
- Applications : Serves as an intermediate in antimicrobial agent development .
c) BRL 37344 (β3-Adrenoceptor Agonist)
- Key Differences: Contains a 3-chlorophenyl group linked to a hydroxyethylamino-propylphenoxyacetic acid scaffold.
- Biological Relevance: Demonstrates high β3-adrenoceptor selectivity, suggesting the 3-chlorophenyl group enhances target specificity .
Physicochemical and Spectroscopic Properties
*Data inferred from analogous structures in .
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